molecular formula C20H26N2O3 B1437018 N-(5-Amino-2-methoxyphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide CAS No. 1020055-05-3

N-(5-Amino-2-methoxyphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide

Cat. No. B1437018
M. Wt: 342.4 g/mol
InChI Key: NGOUIJLNVCNKPE-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methoxyphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide (NMPTPPA) is an organic compound derived from the amino acid tyrosine. It is a member of the phenylpyrazole family and has been used for various scientific applications due to its unique properties. NMPTPPA has been used in the synthesis of a variety of compounds, including drugs, dyes, and other organic molecules. In addition, NMPTPPA has also been studied for its potential applications in the fields of biochemistry and physiology.

Scientific Research Applications

Advanced Oxidation Processes for Environmental Remediation

The degradation of acetaminophen, an acetamide derivative, through advanced oxidation processes (AOPs) highlights the potential of such compounds in environmental remediation. Studies have shown that AOPs can efficiently degrade acetaminophen in aqueous media, leading to various by-products. Understanding these processes and by-products, including their biotoxicity and environmental impact, is crucial for enhancing water treatment technologies and reducing ecological threats (Qutob et al., 2022).

Hepatotoxicity and Metabolic Pathways

Research on acetaminophen-induced liver injury (AILI) delves into the metabolic pathways and pathological mechanisms underlying hepatotoxicity. This includes the role of cytochrome P450 enzymes in metabolizing acetaminophen to its toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI), and the subsequent oxidative stress and inflammation. Understanding these mechanisms can inform the development of therapeutic strategies for mitigating liver injury caused by acetamide derivatives (Cai et al., 2022).

Synthesis and Pharmacological Activities

The synthesis and investigation of phenoxy acetamide derivatives for their pharmacological activities present another area of research application. This encompasses the design and development of novel pharmaceutical compounds with optimized safety and efficacy profiles for various therapeutic applications. Exploring the chemical diversity and biological effects of phenoxy acetamide derivatives can lead to the discovery of new drugs with potential benefits in treating diseases or improving health outcomes (Al-Ostoot et al., 2021).

properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-5-20(2,3)14-6-9-16(10-7-14)25-13-19(23)22-17-12-15(21)8-11-18(17)24-4/h6-12H,5,13,21H2,1-4H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOUIJLNVCNKPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-methoxyphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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